

An In-depth Technical Guide to (5-Fluoro-2-nitrophenyl)methanol

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Compound of Interest

Compound Name: (5-Fluoro-2-nitrophenyl)methanol

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Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive technical overview of **(5-Fluoro-2-nitrophenyl)methanol**, a key chemical intermediate. It covers its molecular structure, physicochemical properties, a representative synthesis protocol, and its potential applications in medicinal chemistry and drug development.

Molecular Structure and Physicochemical Properties

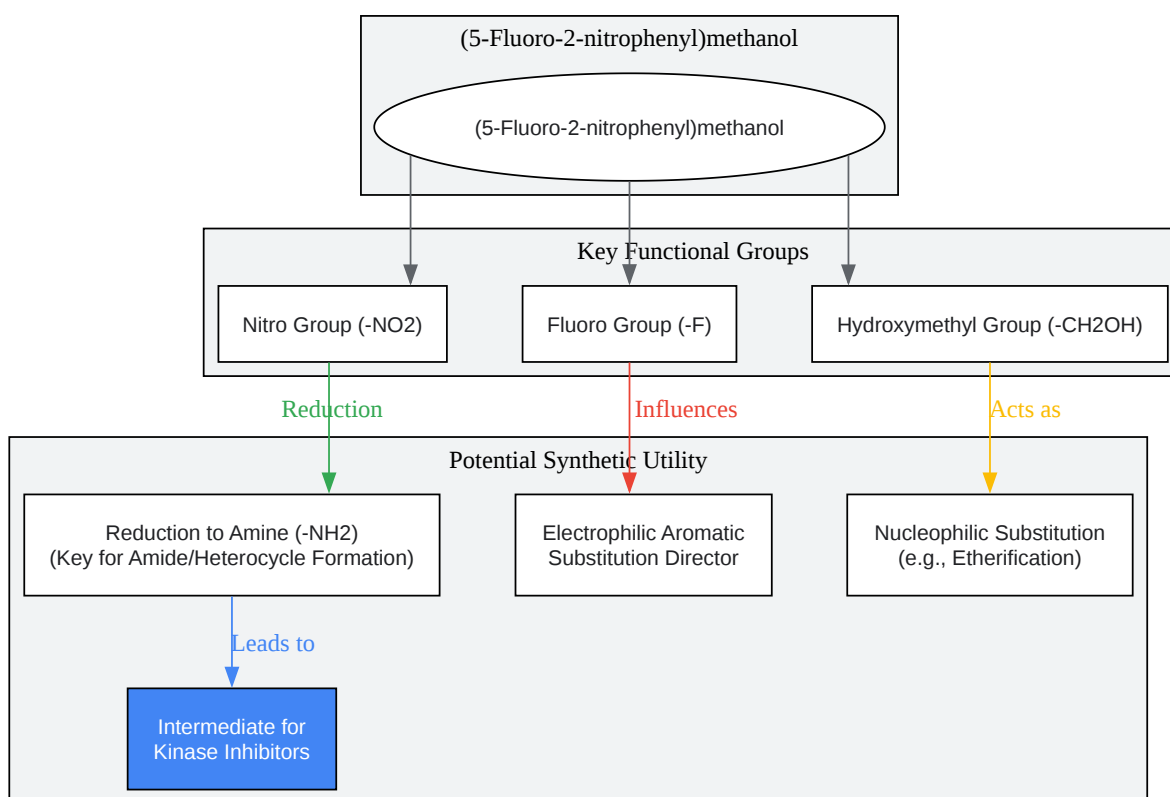
(5-Fluoro-2-nitrophenyl)methanol, also known by its IUPAC name (2-Fluoro-5-nitrophenyl)methanol, is an aromatic alcohol containing both a fluorine atom and a nitro group. [1] These functional groups make it a versatile building block in organic synthesis. Its key properties are summarized below.

Property	Data	Reference
Molecular Formula	C ₇ H ₆ FNO ₃	[1] [2]
Molecular Weight	171.13 g/mol	[1]
IUPAC Name	(2-fluoro-5-nitrophenyl)methanol	[1]
Synonyms	2-Fluoro-5-nitrobenzyl alcohol, 5-Fluoro-2-nitrobenzyl alcohol	[1]
CAS Number	63878-73-9	[1] [2]
Canonical SMILES	<chem>C1=CC(=C(C=C1--INVALID-LINK--[O-])CO)F</chem>	[1]
InChI Key	IFIUOYJVOSTFH-UHFFFAOYSA-N	[1]
Appearance	Solid	
Hydrogen Bond Donor Count	1	[1]
Hydrogen Bond Acceptor Count	3	[1]

Potential Applications in Drug Development

The unique arrangement of fluoro, nitro, and hydroxymethyl groups on the phenyl ring makes **(5-Fluoro-2-nitrophenyl)methanol** a valuable synthon for constructing complex molecules. Structurally similar compounds are recognized as important intermediates in the synthesis of various therapeutic agents.[\[3\]](#)

The diagram below illustrates the logical relationship between the compound's functional groups and its potential synthetic applications.



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Caption: Logical flow from functional groups to synthetic utility.

- **Intermediate for Kinase Inhibitors:** The core structure is highly suitable for synthesizing kinase inhibitors, a major class of anticancer drugs. The nitro group can be readily reduced to an amine, which serves as a critical attachment point for various heterocyclic scaffolds.[3]
- **Versatile Building Block:** The presence of three distinct and reactive functional groups allows for sequential and site-selective modifications, making it a versatile precursor for a wide

range of complex organic molecules.[3]

Representative Experimental Protocol: Synthesis

While a specific protocol for **(5-Fluoro-2-nitrophenyl)methanol** was not available in the searched literature, a detailed synthesis for the closely related isomer, (2-Fluoro-3-nitrophenyl)methanol, provides a representative and adaptable methodology.[4] The procedure involves the reduction of a methyl ester precursor.

Reaction: Reduction of Methyl 2-fluoro-3-nitrobenzoate to (2-Fluoro-3-nitrophenyl)methanol.[4]

Materials:

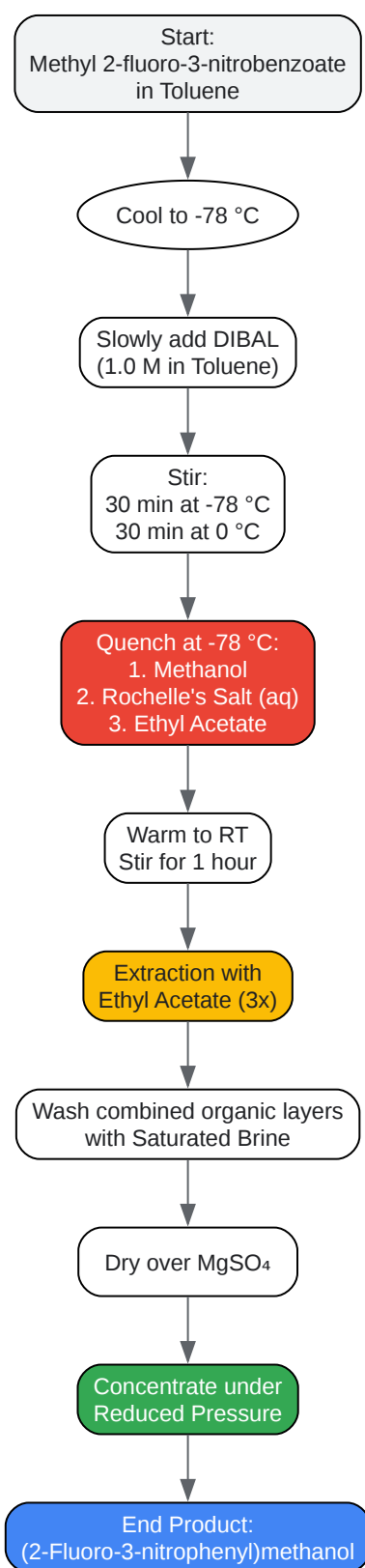
- Methyl 2-fluoro-3-nitrobenzoate (starting material)
- Diisobutylaluminium hydride (DIBAL), 1.0 M solution in toluene
- Toluene (solvent)
- Methanol
- Saturated Rochelle's salt (potassium sodium tartrate) solution
- Ethyl acetate
- Saturated brine
- Anhydrous magnesium sulfate

Procedure:

- A solution of methyl 2-fluoro-3-nitrobenzoate (9.22 g, 46.3 mmol) in toluene (92 mL) is cooled to -78 °C in a dry reaction vessel under an inert atmosphere.[4]
- DIBAL (115.7 mL of a 1.0 M solution in toluene) is added slowly to the reaction mixture, maintaining the temperature at -78 °C.[4]

- The mixture is stirred at -78 °C for 30 minutes, then warmed to 0 °C and stirred for an additional 30 minutes.[\[4\]](#)
- The reaction is quenched by cooling the mixture back to -78 °C and sequentially adding methanol, a saturated aqueous solution of Rochelle's salt, and ethyl acetate.[\[4\]](#)
- The mixture is warmed to room temperature and stirred for 1 hour.[\[4\]](#)
- The organic layer is separated, and the aqueous layer is extracted three times with ethyl acetate.[\[4\]](#)
- The combined organic layers are washed with saturated brine and dried over anhydrous magnesium sulfate.[\[4\]](#)
- The solvent is removed under reduced pressure to yield the product, (2-Fluoro-3-nitrophenyl)methanol, as a brown oil (7.52 g, 95% yield).[\[4\]](#)

The following diagram illustrates the experimental workflow for this representative synthesis.



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Caption: Experimental workflow for a representative synthesis.

Safety and Handling

(5-Fluoro-2-nitrophenyl)methanol is associated with several hazard classifications.

Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be used when handling this compound.

- Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
- Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

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References

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